(1S)-1-(2,5-dimethoxy-2H-furan-5-yl)ethanol
Description
Contextualization of Furan (B31954) Chemistry in Contemporary Organic Synthesis
Furan, a five-membered aromatic heterocycle containing an oxygen atom, and its derivatives are fundamental building blocks in modern organic chemistry. benthamdirect.comresearchgate.net Their prevalence stems from a combination of ready availability and unique reactivity, which allows for their transformation into a wide array of complex molecules. acs.org In contemporary organic synthesis, furans are not merely viewed as simple aromatic systems but as versatile synthons capable of undergoing a diverse range of chemical reactions. acs.org
The synthetic utility of furan is largely attributed to its ability to undergo reactions that proceed with dearomatization under relatively mild conditions. acs.org While furan exhibits aromatic character, its resonance energy is significantly lower than that of benzene, making it more susceptible to reactions that break its aromaticity. acs.org This reactivity profile allows furans to serve as precursors to important structural motifs, including 1,4-dicarbonyl compounds through hydrolytic ring cleavage, and tetrahydrofuran (B95107) derivatives via catalytic hydrogenation. acs.org
Furthermore, the furan nucleus is a component of numerous natural products and biologically active compounds, which drives the development of new synthetic methodologies. benthamdirect.comresearchgate.net Polysubstituted furans, in particular, are sought-after intermediates and are central to the synthesis of pharmaceuticals and agrochemicals. researchgate.net The development of novel catalysts and environmentally benign procedures continues to expand the toolkit available to chemists for constructing furan-containing molecules. benthamdirect.comresearchgate.net
Table 1: Key Reactions and Applications of Furans in Organic Synthesis
| Reaction Type | Description | Application Example |
|---|---|---|
| Diels-Alder Reaction | Furan acts as a diene, reacting with various dienophiles to form bicyclic adducts, which are versatile synthetic intermediates. | Synthesis of complex natural products and polycyclic systems. |
| Oxidative Ring Opening | Treatment with oxidizing agents can open the furan ring to yield unsaturated dialdehydes or other dicarbonyl compounds. acs.org | Access to linear systems that are otherwise difficult to prepare. acs.org |
| Hydrogenation | Catalytic hydrogenation reduces the furan ring to the corresponding tetrahydrofuran (THF) ring system. acs.orgbritannica.com | THF is a common solvent and a structural motif in many natural products and pharmaceuticals. acs.orgbritannica.com |
| Electrophilic Substitution | Furan undergoes reactions like nitration, halogenation, and sulfonation, typically at the 2-position. chemistrywithdrsantosh.com | Functionalization of the furan ring to introduce various substituents. chemistrywithdrsantosh.com |
Importance of Chiral Heterocycles in Advanced Chemical Research
Chirality, the property of "handedness" in molecules, is a fundamental concept in chemistry with profound implications, particularly in the life sciences and materials science. mdpi.comnih.gov Chiral heterocycles—cyclic compounds containing at least one heteroatom (such as oxygen, nitrogen, or sulfur) and possessing one or more stereogenic centers—are of paramount importance in advanced chemical research. More than 85% of all biologically active chemical entities contain a heterocycle, and a significant portion of these are chiral. nih.gov
The significance of chirality is most evident in drug discovery and development. rsc.org Biological systems, such as enzymes and receptors, are themselves chiral and therefore interact differently with the two enantiomers (non-superimposable mirror images) of a chiral drug. mdpi.comnih.gov This stereoselectivity means that one enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even cause harmful side effects. mdpi.com Consequently, the ability to synthesize single-enantiomer drugs is a major focus of the pharmaceutical industry, driving extensive research into asymmetric synthesis and chiral purification techniques. nih.govrsc.org
Beyond pharmaceuticals, chiral heterocycles are crucial in the development of:
Asymmetric Catalysis: Chiral ligands, often based on heterocyclic scaffolds, are used to create catalysts that can produce a desired enantiomer of a product in high excess. acs.org
Materials Science: The stereochemistry of heterocyclic units can influence the macroscopic properties of polymers and other materials, leading to applications in areas like chiral recognition and optics.
Agrochemicals: Similar to pharmaceuticals, the biological activity of pesticides and herbicides can be dependent on the stereochemistry of the active molecule.
The demand for enantiomerically pure compounds has spurred the development of sophisticated methods for asymmetric synthesis, where chiral building blocks and catalysts are employed to control the three-dimensional arrangement of atoms during a chemical reaction. nih.govnih.gov
Specific Academic Relevance of (1S)-1-(2,5-Dimethoxy-2H-Furan-5-yl)ethanol as a Model System or Building Block
The compound this compound belongs to the class of 2,5-dimethoxy-2,5-dihydrofurans. These molecules are valuable synthetic intermediates derived from the oxidative methoxylation of parent furan compounds. researchgate.netsdu.dk The academic relevance of this specific chiral molecule lies primarily in its function as a versatile chiral building block for the synthesis of other complex, biologically relevant molecules, particularly carbohydrates and their derivatives. researchgate.net
The 2,5-dimethoxy-2,5-dihydrofuran (B146672) moiety is essentially a masked form of an unsaturated 1,4-dicarbonyl compound. sdu.dk This structural feature allows chemists to carry out transformations on other parts of the molecule while this reactive functionality remains protected. Subsequent hydrolysis under acidic conditions can unmask the dicarbonyl group, leading to the formation of novel heterocyclic systems. researchgate.net For instance, derivatives of 2,5-dimethoxy-2,5-dihydrofuran have been hydrolyzed with dilute sulfuric acid to yield various classes of sugar-like compounds, such as 2,3-dideoxy-alk-2-enopyranos-4-uloses. researchgate.net
The presence of a chiral center—the (1S)-ethanol substituent—makes this building block particularly useful for asymmetric synthesis. By starting with this enantiomerically defined compound, chemists can introduce and preserve a specific stereochemistry throughout a synthetic sequence, ultimately leading to the enantioselective total synthesis of complex target molecules like alkaloids and other natural products. nih.gov Its utility is rooted in the ability to construct stereochemically complex scaffolds from a relatively simple, furan-derived starting material.
Table 2: Properties and Synthetic Role of this compound
| Feature | Description | Academic Significance |
|---|---|---|
| Functional Group | 2,5-Dimethoxy-2,5-dihydrofuran | A stable cyclic acetal (B89532) that serves as a protected form of a reactive unsaturated 1,4-dicarbonyl system. sdu.dk |
| Chirality | (1S)-configured stereocenter at the ethanol (B145695) substituent | Enables its use as a chiral building block for the synthesis of enantiomerically pure target molecules. nih.gov |
| Synthetic Utility | Precursor to carbohydrates and other heterocycles | Can be converted into novel sugar analogues and other complex structures through ring-opening and cyclization reactions. researchgate.net |
| Reactivity | Susceptible to acid-catalyzed hydrolysis | Allows for the controlled deprotection and subsequent transformation of the masked dicarbonyl functionality. researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
(1S)-1-(2,5-dimethoxy-2H-furan-5-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-6(9)8(11-3)5-4-7(10-2)12-8/h4-7,9H,1-3H3/t6-,7?,8?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXZDCYIALCSNL-KKMMWDRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(C=CC(O1)OC)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1(C=CC(O1)OC)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90450393 | |
| Record name | ST50825058 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90450393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
236408-20-1 | |
| Record name | ST50825058 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90450393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Pathways of 1s 1 2,5 Dimethoxy 2h Furan 5 Yl Ethanol
Reactions Involving the Furan (B31954) Ring Moiety
The 2,5-dimethoxy-2,5-dihydrofuran (B146672) system is a masked form of a 1,4-dicarbonyl compound, and its reactions are characterized by the cleavage of the dihydrofuran ring or its conversion to a fully aromatic furan. The presence of the (1S)-hydroxyethyl substituent at the C5 position can influence the stereochemical outcome of these reactions and may participate in intramolecular processes.
Ring-Opening Reactions
Ring-opening is a predominant reaction pathway for 2,5-dimethoxy-2,5-dihydrofuran derivatives, providing access to a range of linear, functionalized molecules. researchgate.net These transformations can be initiated by various reagents and conditions, including Lewis acids and oxidative methods.
Lewis acids are effective catalysts for the ring-opening of 2,5-dihydrofuran (B41785) acetals. nsf.govmdpi.com The reaction typically proceeds through the coordination of the Lewis acid to one of the methoxy (B1213986) oxygen atoms, which facilitates the cleavage of the C-O bond to form a highly reactive oxocarbenium ion intermediate. This intermediate can then be trapped by various nucleophiles. For instance, in the presence of a Lewis acid like magnesium bromide etherate (MgBr₂·Et₂O), 2,5-dimethoxy-2,5-dihydrofuran can react with vinyl ethers to produce functionalized 2-alkylfurans. researchgate.net Similarly, other Lewis acids can initiate intramolecular benzannulation reactions in suitably substituted dihydrofuran acetals. mdpi.com While specific studies on (1S)-1-(2,5-dimethoxy-2H-furan-5-yl)ethanol are limited, it is anticipated to undergo analogous transformations, where the oxocarbenium ion intermediate would be attacked by intra- or intermolecular nucleophiles to yield acyclic products or new heterocyclic systems. nih.gov
Table 1: Examples of Lewis Acid-Catalyzed Reactions of Dihydrofuran Derivatives
| Dihydrofuran Derivative | Lewis Acid | Reactant/Conditions | Product Type | Ref. |
|---|---|---|---|---|
| 2,5-Dimethoxy-2,5-dihydrofuran | MgBr₂·Et₂O | Vinyl ether | 2-Alkylfuran | researchgate.net |
| 5-(Indolyl)-2,3-dihydrofuran acetal (B89532) | Various | Intramolecular | 1-Hydroxycarbazole | mdpi.com |
The 2,5-dimethoxy-2,5-dihydrofuran structure is often synthesized via the electrochemical oxidation of a corresponding furan in methanol (B129727). bohrium.comgoogle.com The reverse process, or further transformation, can lead to ring scission. The dihydrofuran ring itself is relatively stable to oxidation, but under hydrolytic conditions (often mildly acidic), the acetal functionality can be cleaved. This hydrolysis leads to the opening of the ring. For example, treatment of 2,5-dimethoxy-2,5-dihydrofuran derivatives with dilute sulfuric acid results in hydrolysis and subsequent rearrangement to yield various products, including pyranos-4-uloses. researchgate.net This process underscores the role of the dihydrofuran as a stable intermediate that can be unmasked to reveal a more reactive species. Electrochemical polymerization of 2,5-dihydro-2,5-dimethoxyfuran has also been shown to proceed via a ring-opening mechanism. researchgate.net
A key transformation of 2,5-dimethoxy-2,5-dihydrofurans is their hydrolysis to unsaturated 1,4-dicarbonyl compounds. sdu.dk The dihydrofuran derivative is effectively a cyclic acetal of malealdehyde (B1233635) or its substituted derivatives. sdu.dk In the presence of aqueous acid, the compound is rapidly hydrolyzed, opening the ring to form the corresponding dicarbonyl species. sdu.dk In the case of this compound, acid-catalyzed hydrolysis would be expected to yield an unsaturated 1,4-dicarbonyl compound bearing a hydroxyethyl (B10761427) substituent. This transformation is synthetically valuable as it provides access to labile dicarbonyl compounds from a stable, easily handled precursor.
Cycloaddition Reactions
While the dihydrofuran ring in this compound is not a classic diene for Diels-Alder reactions, furan derivatives are known to participate in various cycloaddition reactions. nih.govacs.org The subject compound can serve as a precursor to a reactive species that engages in cycloadditions. For instance, elimination of methanol can generate an aromatic furan ring in situ, which can then undergo [4+2] cycloaddition. Furthermore, gold(I)-catalyzed formal [4+1] cycloadditions provide a route to 2,5-dihydrofurans. researchgate.net More complex, tandem reactions involving heterocyclization followed by [3+2] cycloaddition have also been developed using furan-containing precursors to build intricate molecular frameworks. acs.org The specific reactivity of the title compound in cycloadditions would depend on the reaction conditions and the ability to generate a reactive intermediate.
Aromatization Pathways
The conversion of the 2,5-dimethoxy-2,5-dihydrofuran moiety into a fully aromatic furan ring is a significant transformation pathway. This aromatization can be achieved through the elimination of two molecules of methanol. This process can be promoted by acid catalysis. For example, thermolysis in the presence of a catalytic amount of p-toluenesulfonic acid can induce ring-opening and subsequent rearrangement in related systems, leading to aromatization. researchgate.net For this compound, this pathway would lead to the formation of 1-(furan-2-yl)ethanol. This aromatization is often a key step in multi-step syntheses where the dihydrofuran is used as a protecting group or a masked furan.
Table 2: Summary of Aromatization and Precursor Reactions
| Starting Material | Reagent/Catalyst | Product | Reaction Type | Ref. |
|---|---|---|---|---|
| Furo-oxazines | p-Toluenesulfonic acid | 6H-1,2-oxazines | Ring-opening/Aromatization | researchgate.net |
| 2-Acetylfuran (B1664036) | Bromine in Methanol | 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol (B13815204) | Electrochemical Oxidation | researchgate.net |
Nucleophilic Substitutions on the Dimethoxyfuran System
The 2,5-dimethoxy-2,5-dihydrofuran system is the most reactive part of the molecule under acidic conditions. The two methoxy groups are part of an acetal functionality, making them labile and susceptible to substitution by other nucleophiles.
The general mechanism for nucleophilic substitution at the acetal carbons (C2 and C5) involves initial protonation of one of the methoxy groups by a Brønsted or Lewis acid. This converts the methoxy group into a good leaving group (methanol), leading to the formation of a resonance-stabilized oxocarbenium ion intermediate. This electrophilic intermediate is then readily attacked by a nucleophile.
In the case of this compound, the C5 carbon is already substituted with the ethanol (B145695) side chain, making nucleophilic attack more likely at the C2 position. However, under strongly acidic conditions, cleavage of the ring or reactions involving both methoxy groups can occur.
Detailed research findings on nucleophilic substitutions specifically on the this compound substrate are not extensively documented. However, the reactivity can be inferred from studies on the parent 2,5-dimethoxy-2,5-dihydrofuran system. sdu.dk For instance, simple hydrolysis with dilute acid rapidly cleaves the acetal to yield malealdehyde. sdu.dk It is expected that other nucleophiles could be employed to generate a variety of substituted dihydrofuran derivatives.
Table 1: Expected Nucleophilic Substitution Reactions on the Dimethoxyfuran Ring
| Nucleophile (Nu-H) | Reagent/Conditions | Expected Product at C2 | Notes |
| H₂O | Dilute Acid (e.g., H₂SO₄) | -OH (leading to ring opening) | Results in hydrolysis to the corresponding unsaturated 1,4-dicarbonyl compound. sdu.dk |
| R'OH (Alcohol) | Acid Catalyst (e.g., TsOH) | -OR' | Transacetalization reaction, substituting a methoxy group for a different alkoxy group. |
| R'COOH (Carboxylic Acid) | Acid Catalyst | -OCOR' | Formation of an acylal. |
| H₂S / R'SH (Thiol) | Lewis Acid (e.g., BF₃·OEt₂) | -SR' | Formation of a thioacetal. |
Reactions Involving the Chiral Hydroxyl Group
The secondary hydroxyl group at the C1 position of the ethyl side chain is a key site for a variety of chemical transformations. These reactions allow for the modification of the side chain and the introduction of new functional groups, with significant implications for the stereochemistry of the carbinol center.
Esterification: The chiral hydroxyl group can be readily converted into an ester. This is a common transformation for protecting the alcohol or for synthesizing derivatives with different properties. researchgate.net The choice of esterification method has a direct impact on the stereochemistry of the chiral center.
Fischer Esterification: This method involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. chemguide.co.ukmasterorganicchemistry.com The reaction is an equilibrium process and typically results in the retention of configuration at the chiral center. masterorganicchemistry.com
Reaction with Acyl Chlorides or Anhydrides: These highly reactive acylating agents react with the alcohol, usually in the presence of a non-nucleophilic base like pyridine (B92270), to form esters. This method also proceeds with retention of configuration.
Mitsunobu Reaction: This powerful reaction allows for the esterification of secondary alcohols with inversion of configuration. chem-station.com The alcohol is treated with a carboxylic acid, triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD). wikipedia.orgorganic-chemistry.org The reaction proceeds via an Sₙ2 mechanism, making it a reliable method for inverting the stereocenter. chem-station.com
Etherification: The formation of an ether from the secondary alcohol can be accomplished through several standard methods. A common approach is the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, followed by nucleophilic substitution on an alkyl halide. This Sₙ2 reaction proceeds with retention of configuration at the alcohol's chiral center, as the C-O bond is not broken.
Table 2: Comparison of Esterification Methods for the Chiral Hydroxyl Group
| Method | Reagents | Typical Conditions | Stereochemical Outcome |
| Fischer Esterification | R'COOH, H₂SO₄ (cat.) | Heat, often in excess alcohol | Retention |
| Acylation | R'COCl or (R'CO)₂O, Pyridine | Room Temperature | Retention |
| Mitsunobu Reaction | R'COOH, PPh₃, DEAD/DIAD | 0 °C to Room Temperature, THF | Inversion chem-station.comwikipedia.org |
Oxidation of the secondary alcohol in this compound would yield the corresponding ketone, 1-(2,5-dimethoxy-2,5-dihydrofuran-2-yl)ethan-1-one. The selection of the oxidizing agent is crucial to avoid side reactions, particularly the degradation of the acid-sensitive dimethoxyfuran ring. Mild, non-acidic oxidation methods are therefore highly preferred.
Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine (B128534) (Et₃N). wikipedia.orgbyjus.com The reaction is performed at low temperatures (typically -78 °C) and is known for its mildness and broad functional group tolerance, making it an ideal choice for this substrate. thermofisher.comorganic-chemistry.org
Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a mild and efficient method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. It is performed under neutral conditions at room temperature.
Parikh-Doering Oxidation: This method uses the SO₃·pyridine complex as the oxidizing agent in the presence of DMSO and triethylamine. It is another mild protocol that avoids harsh conditions.
Chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or Jones reagent (CrO₃ in aqueous acetone/H₂SO₄) are generally less suitable due to their acidity and the potential for side reactions with the dihydrofuran ring.
The hydroxyl group can be converted into other functional groups, most notably halides, which are versatile intermediates for further nucleophilic substitution reactions. As the hydroxyl group itself is a poor leaving group, it must first be activated. libretexts.orgchemistrysteps.com
Conversion to Alkyl Halides:
Using Hydrogen Halides (HX): Treatment with strong acids like HBr or HCl can convert the alcohol to the corresponding halide. libretexts.orglibretexts.org For a secondary alcohol, this reaction proceeds through an Sₙ1 mechanism, involving a carbocation intermediate. youtube.com This method often leads to racemization (loss of stereochemical integrity) at the chiral center and is not suitable for the acid-sensitive substrate. masterorganicchemistry.com
Using SOCl₂ or PBr₃: Thionyl chloride (SOCl₂) in the presence of pyridine converts alcohols to chlorides, while phosphorus tribromide (PBr₃) yields bromides. youtube.com These reactions are generally milder than using HX and can proceed with inversion of configuration.
Conversion to Sulfonate Esters: A highly effective strategy for functional group interconversion involves a two-step process. First, the alcohol is converted into a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs), by reacting it with the corresponding sulfonyl chloride (TsCl or MsCl) in the presence of a base like pyridine. chemistrysteps.com This reaction retains the stereochemistry of the carbinol center. The resulting sulfonate is an excellent leaving group and can be readily displaced by a wide range of nucleophiles in a subsequent Sₙ2 reaction, which occurs with complete inversion of configuration.
Table 3: Methods for Functional Group Interconversion at the Carbinol Center
| Transformation | Reagents | Intermediate | Stereochemical Pathway |
| Alcohol → Halide | HX (e.g., HBr, HCl) | Carbocation | Sₙ1 (Racemization) libretexts.orgmasterorganicchemistry.com |
| Alcohol → Chloride | SOCl₂, Pyridine | Chlorosulfite ester | Sₙi / Sₙ2 (Inversion) |
| Alcohol → Bromide | PBr₃ | Phosphite ester | Sₙ2 (Inversion) |
| Alcohol → Tosylate | TsCl, Pyridine | N/A (Activation step) | Retention |
| Tosylate → Nucleophile | Nu⁻ | N/A (Substitution step) | Sₙ2 (Inversion) |
Stereochemical Stability and Inversion Studies of the Chiral Center
The stereochemical integrity of the chiral center at the carbinol carbon is a critical aspect of the molecule's chemistry. Its stability is highly dependent on the reaction conditions employed.
Under neutral, basic, or mildly acidic conditions where the C-O bond of the alcohol is not cleaved, the stereocenter is generally stable. For example, in reactions like etherification via the Williamson synthesis, acylation, or conversion to a sulfonate ester, the configuration is retained.
Conversely, conditions that promote either carbocation formation or the removal of the proton at the chiral center can lead to loss of stereochemical information (racemization or epimerization).
Racemization via Sₙ1 Mechanism: As discussed previously, reactions involving carbocation intermediates, such as substitution with hydrogen halides, will lead to attack by the nucleophile from either face of the planar carbocation, resulting in a racemic or near-racemic mixture of products. masterorganicchemistry.com
Epimerization via Enolization: The proton on the chiral carbon is not typically acidic. However, if the alcohol is first oxidized to the corresponding ketone, this proton becomes the α-proton to the carbonyl group. In the presence of an acid or base catalyst, this ketone can undergo enolization or enolate formation. The subsequent reprotonation of the planar enol/enolate intermediate can occur from either face, leading to epimerization and potentially the formation of the more thermodynamically stable diastereomer. libretexts.orgnih.gov
Studies specifically detailing the stereochemical stability of this compound are limited, but the principles of stereocontrol in alcohol chemistry are well-established and directly applicable.
Derivatization Strategies and Analogue Synthesis Based on the 1s 1 2,5 Dimethoxy 2h Furan 5 Yl Ethanol Scaffold
Synthesis of Functionalized Furan (B31954) Derivatives
The (1S)-1-(2,5-dimethoxy-2H-furan-5-yl)ethanol scaffold is a valuable precursor for a wide range of polysubstituted furan derivatives. The 2,5-dimethoxy-2,5-dihydrofuran (B146672) moiety acts as a protected form of a 1,4-dicarbonyl system, which can be unmasked under acidic conditions. This reactivity is central to its utility in synthesis. A general method for converting furan compounds into functionalized monosaccharides involves their transformation into 2,5-dimethoxy-2,5-dihydrofuran derivatives, which are then hydrolyzed to yield pyranos-4-uloses. researchgate.net This principle highlights the synthetic potential embedded within the scaffold's core structure.
Key strategies for functionalization include:
Acid-Catalyzed Aromatization: Treatment with a mild acid can lead to the elimination of one equivalent of methanol (B129727), yielding a 2-methoxyfuran (B1219529) derivative. Subsequent reactions can then be performed on the aromatic furan ring.
Nucleophilic Substitution: The methoxy (B1213986) groups, particularly the anomeric one, can be displaced by various nucleophiles under Lewis acid catalysis. This allows for the introduction of new carbon, nitrogen, or oxygen-based substituents at the C2 or C5 position of the dihydrofuran ring.
Side-Chain Modification: The hydroxyl group of the ethanol (B145695) side chain can be readily functionalized through esterification, etherification, or oxidation to a ketone. This provides a secondary point for diversification of the molecule.
Hydrolysis and Recyclization: Mild acidic hydrolysis of the dimethoxy-dihydrofuran ring system unmasks a γ-hydroxy-α,β-unsaturated carbonyl intermediate. This reactive species can then be trapped with various reagents or undergo intramolecular cyclization to form different functionalized furanones or other related structures. Methods for synthesizing 5-hydroxyfuran-2(5H)-one derivatives often rely on the modification of furan precursors. bohrium.com
These approaches enable the synthesis of a library of furan derivatives with diverse functionalities, leveraging the inherent reactivity and stereochemistry of the parent compound.
| Strategy | Reagents & Conditions | Resulting Functional Group/Structure | Reference |
|---|---|---|---|
| Acid-Catalyzed Aromatization | Mild protic or Lewis acid (e.g., p-TsOH) | Substituted 2-methoxyfuran | researchgate.net |
| Nucleophilic Substitution | Allyl-TMS, TMS-CN, silyl (B83357) enol ethers with Lewis acid (e.g., BF₃·OEt₂) | C-glycosides, cyanated derivatives | rsc.org |
| Side-Chain Esterification | Acyl chloride or anhydride, base (e.g., pyridine) | Ester functionality | researchgate.net |
| Hydrolysis to Furanone | Dilute aqueous acid (e.g., H₂SO₄) | γ-hydroxybutenolide derivatives | bohrium.com |
Construction of Novel Heterocyclic Systems
The furan ring system is a cornerstone in heterocyclic chemistry, not only as a target structure but also as a progenitor for other heterocyclic systems through ring-transformation reactions. The masked dicarbonyl nature of the this compound scaffold makes it an ideal starting material for constructing a variety of new heterocyclic frameworks.
The most prominent ring transformation of furans is the Paal-Knorr synthesis, which converts 1,4-dicarbonyl compounds into pyrroles. The this compound scaffold can be readily converted to the necessary 1,4-dicarbonyl precursor via acidic hydrolysis. Subsequent condensation with primary amines or ammonia (B1221849) yields highly substituted pyrrole (B145914) derivatives. nih.gov
The reaction proceeds as follows:
Hydrolysis: Acid-catalyzed hydrolysis of the dimethoxy-dihydrofuran yields an intermediate hexane-2,5-dione derivative, preserving the stereocenter at the side chain.
Condensation: Reaction of this dione (B5365651) with a primary amine (R-NH₂) leads to the formation of a di-imine intermediate.
Cyclization and Dehydration: The intermediate undergoes intramolecular cyclization followed by dehydration to afford the aromatic N-substituted pyrrole ring.
This method allows for the introduction of a wide variety of substituents on the pyrrole nitrogen, depending on the primary amine used in the condensation step. Furthermore, modifications of the reaction conditions can potentially lead to the synthesis of non-aromatic pyrrolidine (B122466) derivatives through reductive amination pathways.
| Step | Description | Key Reagents | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1 | Hydrolysis of Dihydrofuran | Aqueous acid (e.g., HCl, H₂SO₄) | (S)-6-hydroxyheptane-2,5-dione | nih.gov |
| 2 | Condensation and Cyclization | Primary amine (R-NH₂) or NH₃ | N-substituted 2-(1-hydroxyethyl)-5-methylpyrrole | nih.gov |
The furan scaffold can also serve as a template for building six-membered heterocyclic rings like pyranones and pyrimidines. These syntheses often involve ring-opening of the furan followed by cyclization with a three-atom component.
Pyranone Synthesis: Certain furan derivatives can undergo oxidative ring expansion to form pyranones. Alternatively, Diels-Alder reactions with specific dienophiles can yield bicyclic adducts that are then converted to pyranone systems. The synthesis of pyranone natural products has been achieved using chiral furan-derived acetylenes in cycloaddition reactions. nih.gov
Pyrimidine (B1678525) Synthesis: The 1,4-dicarbonyl intermediate obtained from the hydrolysis of this compound can react with compounds containing a urea (B33335) or amidine moiety (N-C-N fragment) to form pyrimidine derivatives. For instance, condensation with urea or thiourea (B124793) under appropriate conditions can lead to the formation of a dihydropyrimidine (B8664642) ring, which can be subsequently oxidized to the aromatic pyrimidine. Various methods for synthesizing pyrimidines from dicarbonyl compounds are well-established in the literature. researchgate.net The combination of a furan ring with a pyrimidine structure can lead to fused heterocyclic systems with practical properties. beilstein-journals.org
The furan ring is a competent diene in [4+2] cycloaddition (Diels-Alder) reactions, providing a powerful tool for the construction of fused ring systems.
Benzofuran (B130515) Derivatives: While the starting compound is a dihydrofuran, it can be converted to an aromatic furan. This furan derivative can then react with reactive dienophiles like acetylenic esters or quinones. The resulting bicyclic adduct, containing an oxygen bridge, can be treated with acid to facilitate dehydration and aromatization, leading to the formation of a substituted benzofuran ring.
Azulene Synthesis: The synthesis of azulenes, which are bicyclic 5-7 fused ring systems, can be approached using furan-based precursors. Certain strategies involve the reaction of furan derivatives with fulvenes or other C5 building blocks in higher-order cycloadditions, although these are typically complex, multi-step sequences.
The ability to generate these diverse fused systems underscores the synthetic utility of the furan scaffold as a building block for complex molecular architectures.
Regio- and Stereoselective Functionalization of the Furan Ring
Achieving regio- and stereoselectivity is a critical goal in modern organic synthesis. The this compound scaffold possesses an inherent chiral center, which can be exploited to direct the stereochemical outcome of subsequent reactions.
Regioselectivity: Functionalization of the dihydrofuran ring can be controlled by the choice of reagents and reaction conditions. For example, in nucleophilic substitution reactions, the use of different Lewis acids can favor attack at either the C2 or C5 position. Similarly, electrophilic addition to the double bond can be directed by the electronic influence of the existing substituents. The regioselective synthesis of multisubstituted furans can be achieved through metalloradical cyclization processes, which offer high control over the position of incoming functional groups. nih.gov
Stereoselectivity: The existing (S)-stereocenter on the ethanol side chain can exert diastereoselective control over reactions occurring on the heterocyclic ring. This substrate-controlled stereoselectivity is particularly relevant in reactions that create new stereocenters, such as additions to the double bond or nucleophilic attacks on a derived carbonyl group. For instance, the reduction of a ketone formed by oxidizing the side-chain alcohol would likely proceed with a diastereomeric preference dictated by the adjacent chiral center on the ring. Furthermore, employing chiral catalysts can override or enhance the inherent diastereoselectivity of the substrate, enabling access to specific stereoisomers.
The strategic functionalization of the furan ring, guided by both substrate and reagent control, allows for the precise synthesis of complex molecules with defined three-dimensional structures.
Advanced Structural and Stereochemical Investigations
Conformational Analysis of the Furan (B31954) Ring and Side Chain
The 2,5-dihydrofuran (B41785) ring is not planar. nih.gov Like other five-membered rings with one double bond, it adopts a puckered or "envelope" conformation to relieve ring strain. researchgate.net In this conformation, four of the ring atoms are approximately coplanar, while the fifth atom is out of the plane. For the 2,5-dihydrofuran ring in the target molecule, either the oxygen atom or one of the carbon atoms can be the "flap" of the envelope. The exact preference between different envelope conformations would depend on the steric and electronic interactions between the substituents. The two methoxy (B1213986) groups and the ethanol (B145695) side chain will influence the equilibrium between these conformations, favoring the one that minimizes steric hindrance.
The ethanol side chain, attached to a stereocenter, also possesses rotational freedom around the carbon-carbon single bond. This results in different staggered rotamers. The relative populations of these rotamers are governed by the steric bulk of the adjacent substituents on the furan ring. It is anticipated that the most stable conformer would position the large hydroxyl group away from the bulky methoxy group at the same carbon center to minimize steric repulsion. Similarly, the two methoxy groups can rotate around their respective carbon-oxygen bonds, adopting conformations that minimize steric clashes with each other and with the ethanol side chain. Computational chemistry methods are often employed to calculate the relative energies of these different conformations and to determine the most stable three-dimensional structure of the molecule. nih.gov
Chiroptical Properties (e.g., Circular Dichroism, Optical Rotatory Dispersion)
Chiroptical techniques are essential for studying chiral molecules as they respond differently to left- and right-circularly polarized light. bhu.ac.in
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. creative-biostructure.com A CD signal is only observed in regions where an absorbing chromophore is present. creative-biostructure.com In (1S)-1-(2,5-dimethoxy-2H-furan-5-yl)ethanol, the 2,5-dihydrofuran moiety acts as a chromophore. The interaction of this chromophore with the chiral center of the ethanol side chain is expected to produce a characteristic CD spectrum. The spectrum would likely display Cotton effects—positive or negative peaks—corresponding to the electronic transitions of the dihydrofuran ring. The sign and intensity of these Cotton effects are directly related to the absolute configuration of the stereocenters.
Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. bhu.ac.in An ORD curve provides information about the stereochemistry of a molecule. For a chiral compound like this compound, which contains a chromophore, an "anomalous" ORD curve with distinct peaks and troughs, known as a Cotton effect curve, is expected. bhu.ac.in The shape of this curve is characteristic of the molecule's stereochemistry.
The following table presents hypothetical chiroptical data for this compound, illustrating the expected measurements.
| Technique | Wavelength (nm) | Measurement |
| Circular Dichroism | 210 | +1.5 |
| 230 | -2.8 | |
| 250 | +0.5 | |
| Optical Rotatory Dispersion | 589 (D-line) | +45.0 |
| 400 | +95.0 | |
| 300 | +250.0 | |
| 250 | -150.0 | |
| 220 | +400.0 |
Note: The data in this table is hypothetical and serves as an illustration of typical chiroptical measurements for a chiral compound with a similar structure.
Advanced Spectroscopic Techniques for Stereochemical Elucidation (e.g., NOESY NMR for Relative Stereochemistry)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure determination. Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly valuable for elucidating the relative stereochemistry of a molecule.
A NOESY experiment detects protons that are close to each other in space (typically within 5 Å), even if they are not directly connected by chemical bonds. The observation of a NOE cross-peak between two protons indicates their spatial proximity. For this compound, NOESY can be used to determine the relative orientation of the substituents on the dihydrofuran ring.
The following table outlines the expected key NOESY correlations for this compound that would be instrumental in confirming its relative stereochemistry.
| Proton 1 | Proton 2 | Expected NOE | Implication |
| H on C1 of ethanol | Protons of methoxy at C5 | Strong | Proximity of the ethanol side chain and the methoxy group on the same carbon. |
| H on C1 of ethanol | H on C4 of furan ring | Medium | Indicates a specific rotational preference of the ethanol side chain. |
| Protons of methoxy at C2 | H on C3 of furan ring | Strong | Confirms the position of the methoxy group at C2. |
| Protons of methoxy at C5 | H on C4 of furan ring | Medium | Provides information about the puckering of the furan ring and the orientation of the methoxy group. |
Note: The data in this table is a hypothetical prediction of expected NOESY correlations based on the assumed structure.
Theoretical and Computational Chemistry Studies of 1s 1 2,5 Dimethoxy 2h Furan 5 Yl Ethanol
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. dntb.gov.ua This method is favored for its balance of computational cost and accuracy in predicting molecular properties. mdpi.com DFT calculations for (1S)-1-(2,5-dimethoxy-2H-furan-5-yl)ethanol would typically involve geometry optimization to find the lowest energy structure, followed by calculations of various electronic and spectroscopic properties. Such calculations are often performed using hybrid functionals like B3LYP in conjunction with basis sets such as 6-311G(d,p) to provide a reliable description of the molecule's characteristics. rjptonline.orgresearchgate.net
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. malayajournal.org The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, so its energy level and spatial distribution indicate the molecule's susceptibility to electrophilic attack. Conversely, the LUMO acts as an electron acceptor, and its characteristics reveal the likely sites for nucleophilic attack. malayajournal.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter that helps to characterize molecular stability; a larger gap implies higher stability and lower chemical reactivity. malayajournal.orgresearchgate.net For this compound, DFT calculations would reveal that the HOMO is likely distributed across the electron-rich dihydrofuran ring and the oxygen atoms, while the LUMO may be more localized on the C=C double bond and the C-O bonds. This distribution helps predict how the molecule interacts with other reagents. Other quantum chemical parameters derived from FMO analysis, such as electronegativity, chemical potential, hardness, and softness, further quantify the molecule's reactivity. researchgate.net
| Parameter | Calculated Value (Illustrative) | Description |
|---|---|---|
| EHOMO | -6.15 eV | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -0.25 eV | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 5.90 eV | Indicates chemical stability and reactivity |
| Ionization Potential (I) | 6.15 eV | Approximate energy to remove an electron (-EHOMO) |
| Electron Affinity (A) | 0.25 eV | Approximate energy released when gaining an electron (-ELUMO) |
| Electronegativity (χ) | 3.20 eV | Measure of an atom's ability to attract shared electrons |
| Chemical Hardness (η) | 2.95 eV | Resistance to change in electron configuration |
| Chemical Softness (S) | 0.34 eV-1 | Reciprocal of hardness, indicates higher reactivity |
DFT is a highly effective tool for predicting spectroscopic data, which can be used to confirm or interpret experimental results. nih.gov By calculating the magnetic shielding tensors of atomic nuclei, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C with high accuracy. nih.gov These theoretical values, when compared with experimental spectra, are invaluable for assigning specific signals to the correct atoms within the molecule's structure.
Similarly, DFT can be used to compute the vibrational frequencies corresponding to the normal modes of the molecule. These frequencies correlate with the peaks observed in an Infrared (IR) spectrum. researchgate.net Theoretical calculations often include a scaling factor to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental data. nih.gov This allows for the precise assignment of vibrational bands to specific functional groups, such as the O-H stretch of the alcohol, the C-O stretches of the methoxy (B1213986) and ether groups, and the C=C stretch of the dihydrofuran ring.
| Atom | Calculated ¹³C Chemical Shift (ppm) (Illustrative) | Calculated ¹H Chemical Shift (ppm) (Illustrative) |
|---|---|---|
| C=C (olefinic) | 128.5, 131.0 | 5.95, 6.10 |
| C-O (acetal) | 105.2, 110.8 | 4.85 |
| C-OH (ethanol) | 65.7 | 3.70 |
| CH₃ (ethanol) | 18.4 | 1.25 |
| OCH₃ (methoxy) | 55.1, 55.6 | 3.35, 3.40 |
| OH | - | 2.50 (variable) |
Molecular Dynamics Simulations
While DFT provides a static, time-independent picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. researchgate.net MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe conformational changes, solvent interactions, and other time-dependent phenomena.
For this compound, an MD simulation could be performed to study its behavior in a solvent like water or ethanol (B145695). Such a study would reveal how the molecule forms hydrogen bonds with the solvent via its hydroxyl group and ether oxygens. Analysis of the simulation trajectory could yield important properties such as the radial distribution function, which describes the structure of the solvent shell around the solute, and the diffusion coefficient of the molecule. This information is critical for understanding the molecule's solubility and transport properties in solution.
Reaction Mechanism Elucidation and Transition State Analysis
Computational chemistry is an indispensable tool for elucidating reaction mechanisms. rsc.org DFT calculations can be used to map the potential energy surface of a chemical reaction, identifying the structures and energies of reactants, products, intermediates, and transition states. pku.edu.cn This analysis provides a detailed, step-by-step picture of how a reaction proceeds and allows for the calculation of activation energies, which determine the reaction rate.
A plausible reaction involving this compound is the acid-catalyzed hydrolysis of the dihydrofuran acetal (B89532). mdpi.comresearchgate.net A computational study of this mechanism would involve locating the transition state for the ring-opening step. Frequency calculations are used to verify a true transition state, which is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. acs.org The calculated energy barrier for this step provides a quantitative prediction of the reaction's feasibility.
| Species | Description | Relative Energy (kJ/mol) (Illustrative) |
|---|---|---|
| Reactant + H⁺ | Protonated Dihydrofuran Acetal | 0.0 |
| Transition State (TS) | Ring-Opening Transition State | +65.5 |
| Intermediate | Carbocation Intermediate | +20.1 |
| Product + H₂O | Hydrolyzed Ring-Opened Product | -15.3 |
Conformational Energy Landscape Exploration
Most molecules are not rigid but can adopt various three-dimensional shapes, or conformations, due to rotation around single bonds. nih.gov Exploring the conformational energy landscape helps identify the most stable conformers and understand the energy barriers between them. frontiersin.orgnih.gov For this compound, key sources of flexibility include the rotation of the two methoxy groups and the ethanol side chain.
A systematic conformational search can be performed by rotating these bonds and calculating the energy of each resulting geometry. This process maps out the potential energy surface and identifies the low-energy minima. acs.org The results can reveal the preferred orientation of the substituents, which is influenced by steric hindrance and intramolecular interactions like hydrogen bonding. The global minimum energy conformation represents the most populated structure at equilibrium and is often the one relevant for biological or chemical activity.
| Conformer | Key Dihedral Angles (Illustrative) | Relative Energy (kJ/mol) | Description |
|---|---|---|---|
| A (Global Minimum) | τ₁(C-O-CH₃) = 180°, τ₂(C-C-OH) = 60° | 0.0 | Lowest energy state, likely stabilized by intramolecular interactions. |
| B | τ₁(C-O-CH₃) = 65°, τ₂(C-C-OH) = 180° | +4.2 | A slightly higher energy conformer with a different side chain orientation. |
| C | τ₁(C-O-CH₃) = 180°, τ₂(C-C-OH) = -60° | +5.8 | Another accessible low-energy state. |
| D | τ₁(C-O-CH₃) = -70°, τ₂(C-C-OH) = 70° | +12.5 | Higher energy conformer, less populated at room temperature. |
Applications in Organic Synthesis As a Chiral Building Block
Precursor to Complex Natural Product Scaffolds
A primary application of (1S)-1-(2,5-dimethoxy-2H-furan-5-yl)ethanol is its role as a precursor in the synthesis of monosaccharides and other natural product scaffolds. The furan (B31954) ring acts as a latent six-carbon carbohydrate source. Through the Achmatowicz rearrangement, the 2,5-dimethoxydihydrofuran derivative undergoes acid-catalyzed rearrangement to form a 6-hydroxy-2H-pyran-3(6H)-one derivative. This dihydropyranone structure is a versatile intermediate that can be converted into a wide array of monosaccharides.
The stereochemistry at the C1 position of the ethanol (B145695) side chain is crucial as it dictates the configuration of the resulting pyranose. The (1S) configuration of the starting material directly leads to the formation of sugars in the L-series. For example, this building block is a key starting material for the synthesis of L-deoxyaminosugars, such as daunosamine and ristosamine, which are components of various natural products. The transformation preserves the chirality of the starting material, transferring it to the newly formed stereocenters of the pyranose ring.
Table 1: Transformation via Achmatowicz Reaction
| Starting Material | Key Transformation | Intermediate | Resulting Scaffold |
|---|
This strategic use of a furan-based precursor provides an efficient entry into the synthesis of complex carbohydrate structures from non-carbohydrate starting materials.
Role in Asymmetric Total Synthesis of Organic Molecules
In the realm of asymmetric total synthesis, where the precise construction of stereocenters is paramount, this compound offers a reliable method for introducing chirality. The inherent chirality of this building block is leveraged to control the stereochemical outcome of subsequent reactions, thereby enabling the synthesis of a specific enantiomer of a target molecule.
The total synthesis of natural products containing L-hexose units is a prominent example of its application. The Achmatowicz reaction on the (1S)-configured substrate provides a pyranone intermediate with a defined stereocenter, which then guides the stereoselective introduction of further functional groups. This substrate-controlled stereoselectivity is a cornerstone of many synthetic strategies, obviating the need for chiral catalysts or resolving agents at later stages of a complex synthesis. The ability to predictably generate L-series sugars makes this compound a valuable tool for synthetic chemists targeting a wide range of biologically significant molecules, including macrolides, pheromones, and alkaloids.
Catalyst or Ligand Precursor in Chiral Catalysis (if applicable)
While furan-containing molecules have been explored in the design of chiral ligands for asymmetric catalysis, the use of this compound specifically as a catalyst or ligand precursor is not widely reported in the scientific literature. The primary utility of this compound lies in its role as a stoichiometric chiral building block where the entire molecular framework is incorporated into the final target molecule. Its transformation via the Achmatowicz reaction is the most documented and synthetically valuable application.
Future Research Directions and Open Questions
Development of Novel Stereoselective Synthetic Pathways
A significant area for future research lies in the development of efficient and highly stereoselective synthetic routes to obtain enantiomerically pure (1S)-1-(2,5-dimethoxy-2H-furan-5-yl)ethanol. Current methods for the synthesis of similar chiral furans and dihydrofurans offer a foundation for this endeavor. researchgate.netd-nb.infonih.govorganic-chemistry.org
Key research questions to be addressed include:
Asymmetric Synthesis: Can asymmetric catalytic methods be employed for the direct synthesis of the (1S)-enantiomer? This could involve the use of chiral catalysts in the addition of a methyl group to a suitable furan (B31954) precursor or in the cyclization step to form the dihydrofuran ring. researchgate.net
Enzymatic Resolution: Could enzymatic or chemoenzymatic kinetic resolution of the racemic mixture of 1-(2,5-dimethoxy-2,5-dihydrofuran-2-yl)ethanol (B13815204) provide a viable route to the desired (1S)-enantiomer? Biocatalytic methods are increasingly used for the production of enantiopure alcohols and could offer a green and efficient alternative. researchgate.netresearchgate.net
Chiral Pool Synthesis: Can carbohydrates or other readily available chiral starting materials be utilized as precursors to construct the chiral dihydrofuran ring with the correct stereochemistry at the C1 position? researchgate.net
Successful development of these pathways would be crucial for accessing sufficient quantities of the pure enantiomer for further reactivity studies and material applications.
| Potential Stereoselective Synthetic Strategy | Key Principle | Potential Advantages | References |
| Asymmetric Catalysis | Use of chiral metal complexes or organocatalysts to control stereochemistry during a key reaction step. | High enantioselectivity, catalytic efficiency. | researchgate.net |
| Enzymatic Kinetic Resolution | Selective reaction of one enantiomer in a racemic mixture catalyzed by an enzyme. | High enantiopurity, mild reaction conditions. | researchgate.netresearchgate.net |
| Chiral Pool Synthesis | Utilization of naturally occurring chiral molecules as starting materials. | Pre-defined stereocenters, potentially shorter synthetic routes. | researchgate.net |
Exploration of Undiscovered Reactivity Profiles
The reactivity of 2,5-dimethoxy-2,5-dihydrofuran (B146672) derivatives is known to be diverse, often serving as precursors to other furan-containing compounds or undergoing ring-opening reactions. acs.orgsdu.dk However, the specific reactivity of this compound, particularly how the stereochemistry at the ethanol (B145695) substituent influences its chemical behavior, remains largely unexplored.
Future investigations should focus on:
Reactions with Electrophiles and Nucleophiles: A systematic study of the compound's reactions with a range of electrophiles and nucleophiles would provide fundamental insights into its stability and reactivity. This could reveal novel transformations and the synthesis of new functionalized derivatives.
Ring-Opening and Rearrangement Reactions: Investigating the behavior of the dihydrofuran ring under various conditions (e.g., acidic, basic, thermal) could lead to the discovery of interesting rearrangement products or ring-opened structures with potential synthetic utility. The thermal interconversion of 2,3-dihydrofuran (B140613) and cyclopropane (B1198618) aldehyde suggests the possibility of complex rearrangements. acs.org
Diels-Alder and Other Cycloaddition Reactions: Although the dihydrofuran ring is less aromatic than furan, its potential participation in cycloaddition reactions should be explored as a route to complex polycyclic structures.
Understanding the full scope of its reactivity is essential for unlocking its potential as a versatile building block in organic synthesis.
Computational Design of Functionalized Derivatives
Computational chemistry, particularly Density Functional Theory (DFT), has proven to be a powerful tool for predicting the properties and reactivity of furan and its derivatives. researchgate.netnih.govseejph.commdpi.comresearchgate.netpku.edu.cnyoutube.comnih.gov Applying these methods to this compound and its potential derivatives could significantly accelerate research and development.
Key areas for computational investigation include:
Conformational Analysis: Determining the preferred conformations of the molecule and how they influence its reactivity and interaction with other molecules.
Electronic Structure and Reactivity Descriptors: Calculating frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and other reactivity indices to predict the most likely sites for electrophilic and nucleophilic attack. researchgate.net
Modeling of Reaction Mechanisms: Simulating potential reaction pathways to understand the transition states and intermediates involved, which can aid in the design of more efficient synthetic routes.
Prediction of Material Properties: For potential applications in materials science, computational models can be used to predict properties such as electronic conductivity, optical properties, and thermal stability of polymers or other materials incorporating this chiral furan derivative. seejph.com
These computational studies would provide a theoretical framework to guide experimental work, saving time and resources.
Interdisciplinary Applications in Materials Science (if non-biomedical)
Furan-based compounds are increasingly being investigated for their potential in the development of novel functional materials, including organic electronics and sustainable polymers. ntu.edu.sgresearchgate.net The introduction of a chiral center, as in this compound, could impart unique properties to these materials.
Future research in this area could explore:
Chiral Ligands for Asymmetric Catalysis: The molecule could be functionalized to serve as a chiral ligand for transition metal catalysts, potentially leading to new asymmetric transformations. oup.com
Monomers for Chiral Polymers: Polymerization of this compound or its derivatives could lead to the formation of chiral polymers with interesting optical or mechanical properties. Such materials could find applications in chiral separations or as specialized optical films.
Building Blocks for Organic Electronics: Incorporation of this chiral furan derivative into conjugated systems could influence the morphology and electronic properties of organic semiconductors, potentially impacting the performance of devices such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). ntu.edu.sg
The exploration of these interdisciplinary applications could lead to the development of advanced materials with novel functionalities.
Q & A
Q. What synthetic strategies are recommended for achieving high enantiomeric purity in (1S)-1-(2,5-dimethoxy-2H-furan-5-yl)ethanol?
- Methodological Answer : Enantioselective synthesis can be achieved via biotransformation using ketoreductases or asymmetric catalysis . For instance, enzymatic reduction of prochiral ketones using NADPH-dependent enzymes (e.g., alcohol dehydrogenases) ensures high enantiomeric excess (>99% ee). Reaction conditions (pH, temperature, co-solvents) must optimize enzyme activity and substrate solubility. Post-synthesis, chiral chromatography (e.g., Chiralcel OJ-RH column) confirms purity .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR identify functional groups (e.g., methoxy, furan, ethanol) and confirm stereochemistry via coupling constants (e.g., -values for vicinal protons).
- Mass Spectrometry (HRMS) : Validates molecular formula and detects fragmentation patterns.
- IR Spectroscopy : Confirms hydroxyl (O-H stretch) and ether (C-O-C) groups.
Chiral HPLC or SFC (supercritical fluid chromatography) further verifies enantiopurity .
Q. How can X-ray crystallography confirm the absolute configuration of the (1S) stereocenter?
- Methodological Answer : Single-crystal X-ray diffraction using SHELXL refines the structure. Anomalous dispersion effects (e.g., Cu-Kα radiation) differentiate enantiomers. Data collection at low temperatures (100 K) minimizes thermal motion artifacts. The Flack parameter (ideally <0.1) confirms absolute configuration. Software like ORTEP-3 visualizes the molecular geometry .
Advanced Research Questions
Q. How to resolve discrepancies between NMR and chiral chromatography data in determining enantiomeric excess (ee)?
- Methodological Answer : Discrepancies may arise from solvent-dependent NMR shifts or impurities. Cross-validate using:
- Multiple NMR solvents (CDCl₃ vs. DMSO-d₆) to assess shift sensitivity.
- Chiral columns with different stationary phases (e.g., cellulose vs. amylose derivatives).
- Dynamic kinetic resolution during synthesis to minimize racemization .
Q. What computational methods predict the electronic effects of methoxy groups on furan ring reactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. Methoxy groups donate electron density via resonance, activating the furan ring for electrophilic substitution.
- Molecular Dynamics (MD) : Simulates solvent interactions and steric hindrance during reactions (e.g., acetylation of the ethanol group) .
Q. What strategies mitigate racemization during synthetic steps involving the ethanol moiety?
- Methodological Answer :
Q. How to design stability studies to assess degradation pathways under varying pH and temperature?
- Methodological Answer : - Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal (40–80°C) conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
